BTK Enzyme Inhibition: Sub-Nanomolar Potency Versus In-Class Reference Compounds
The target compound demonstrates an IC50 of 1 nM against human BTK in an in vitro enzyme assay, as disclosed in patent US20240083900 (Example 156) [1]. While the precise comparator within the same patent is not available from public data, this potency places it among the most active BTK inhibitors in the pyrrolo[2,3-b]quinoxaline series, where other examples (e.g., Example 79) exhibit IC50 values of 1–1.2 nM in the same assay format [2]. The 1 nM potency is comparable to leading clinical BTK inhibitors such as ibrutinib (IC50 = 0.5 nM) and acalabrutinib (IC50 = 3 nM) when assessed under similar biochemical conditions [3].
| Evidence Dimension | BTK inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Ibrutinib (IC50 = 0.5 nM); Acalabrutinib (IC50 = 3 nM); In-class Example 79 (IC50 ≈ 1.0–1.2 nM) |
| Quantified Difference | Target compound is 3‑fold less potent than ibrutinib, 3‑fold more potent than acalabrutinib, and equipotent to Example 79 |
| Conditions | Human full-length wild-type BTK in vitro enzyme assay (BindingDB assay ID linked to US20240083900) |
Why This Matters
This data positions the compound as a competitive BTK inhibitor with single-digit nanomolar potency, making it a viable alternative to clinically validated BTK inhibitors for research programs focused on kinase selectivity profiling or novel covalent inhibitor development.
- [1] BindingDB. (n.d.). BDBM658459 – US20240083900, Example 156. IC50: 1 nM vs. BTK. Retrieved from bdb2.ucsd.edu. View Source
- [2] BindingDB. (n.d.). BDBM658433 – US20240083900, Example 79. IC50: 1 nM; Kd: 0.63 nM vs. BTK. Retrieved from ww.w.bindingdb.org. View Source
- [3] Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075–13080. (Ibrutinib BTK IC50 = 0.5 nM); Barf, T., et al. (2017). Acalabrutinib (ACP-196): A covalent Bruton tyrosine kinase inhibitor with a differentiated selectivity and in vivo potency profile. Journal of Pharmacology and Experimental Therapeutics, 363(2), 240–252. (Acalabrutinib BTK IC50 = 3 nM). View Source
